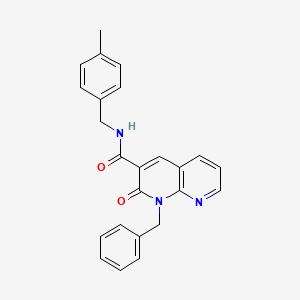

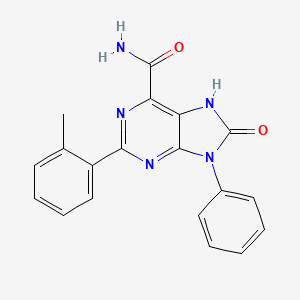

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, also known as Oxo-Phen-Tac, is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential applications as a therapeutic agent for various diseases.

Applications De Recherche Scientifique

DNA Repair Mechanisms

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, as part of the broader category of oxidized purine derivatives, plays a significant role in understanding and enhancing DNA repair mechanisms. Research indicates that oxidized DNA base lesions, generated by reactive oxygen species, are often mutagenic and toxic, leading to diseases including cancer and aging. The DNA base excision repair pathway, initiated by DNA glycosylase/AP lyases, is crucial for repairing these lesions. The discovery of human orthologs to E. coli mutM nei genes and the characterization of their products, such as NEH1, which excises oxidized pyrimidines and 8-oxoG from oligodeoxynucleotides, highlight the importance of these mechanisms in replication-associated repair of oxidized bases (Hazra et al., 2002).

Antiviral Activity

The synthesis and antiviral activity of 9-beta-D-ribofuranosylpurine-6-carboxamides, including compounds structurally related to 8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide, have been explored to understand structural parameters necessary for antiviral efficacy. These compounds, through their modifications, have shown significant in vitro antiviral activity against RNA and DNA viruses, highlighting their potential as therapeutic agents (Westover et al., 1981).

Mechanisms of Solvolytic Decompositions

Studies on the solvolytic decompositions of nucleoside analogues, including 6-substituted 9-(beta-D-ribofuranosyl)purines, provide insights into the chemical stability and reactivity of these compounds under different conditions. The formation of purine bases as initial products during acidic hydrolysis and the calculated rate constants for spontaneous and catalyzed heterolysis offer valuable information for the development of pharmaceuticals and biochemical tools (Lönnberg & Lehikoinen, 1982).

Cancer Therapeutics

Research into the development of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives for their antiproliferative activities on human cancer cell lines underscores the therapeutic potential of purine derivatives in oncology. Structure-activity relationship studies have identified compounds with potent antiproliferative activity and selectivity, demonstrating the role of such molecules in inhibiting cancer cell proliferation, migration, and inducing apoptosis (Zhao et al., 2018).

Oxidative Stress and Neuroprotection

The role of oxidized purine nucleoside triphosphatases, such as MTH1, in protecting dopamine neurons from oxidative damage in nucleic acids caused by neurotoxic compounds has been studied, offering insights into the prevention of neurodegenerative diseases. This research highlights the significance of repairing oxidized purines in maintaining neuronal health and function, potentially offering targets for therapeutic intervention in conditions like Parkinson’s disease (Yamaguchi et al., 2006).

Propriétés

IUPAC Name |

2-(2-methylphenyl)-8-oxo-9-phenyl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-11-7-5-6-10-13(11)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)12-8-3-2-4-9-12/h2-10H,1H3,(H2,20,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLCQONEAJGPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-oxo-9-phenyl-2-(o-tolyl)-8,9-dihydro-7H-purine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)